Technical Guide: Spectroscopic Characterization of 3-Diethylamino-1-phenylpropyne
Technical Guide: Spectroscopic Characterization of 3-Diethylamino-1-phenylpropyne
[1]
Executive Summary
3-Diethylamino-1-phenylpropyne (CAS: 22396-72-1) is a tertiary propargylic amine synthesized via the Mannich reaction.[1][2][3] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly anticholinergics and central nervous system (CNS) active compounds. Its chemical structure features a rigid alkyne spacer connecting a lipophilic phenyl ring and a basic diethylamino moiety, making it a valuable scaffold for exploring structure-activity relationships (SAR) in drug discovery.[1]
This guide provides a definitive reference for the spectroscopic identification of this compound, integrating nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data.[4]
Chemical Profile & Identity
| Parameter | Specification |
| IUPAC Name | N,N-Diethyl-3-phenylprop-2-yn-1-amine |
| Common Name | 1-Phenyl-3-diethylaminopropyne |
| CAS Registry Number | 22396-72-1 |
| Molecular Formula | C₁₃H₁₇N |
| Molecular Weight | 187.28 g/mol |
| Physical State | Viscous yellow to orange oil |
| Boiling Point | ~137 °C (at reduced pressure) |
| Solubility | Soluble in CHCl₃, DCM, MeOH; sparing solubility in water |
Synthesis & Reaction Pathway
The synthesis of 3-Diethylamino-1-phenylpropyne is classically achieved via a Mannich condensation .[1][2] This three-component reaction involves the coupling of a terminal alkyne (phenylacetylene) with formaldehyde and a secondary amine (diethylamine), often catalyzed by copper(II) salts to activate the acetylenic proton.[1]
Experimental Workflow
The reaction is typically performed in dioxane or toluene. The presence of CuCl₂ or CuI allows for milder conditions, preventing the polymerization of the acetylene.
Figure 1: Mechanistic pathway for the Cu-catalyzed Mannich synthesis of the target propargylic amine.[1][5]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The NMR data provides the most conclusive structural proof. The molecule lacks symmetry in the propargylic region but possesses symmetry within the diethylamino group (on the NMR timescale).
¹H NMR (400 MHz, CDCl₃)
The spectrum is characterized by the distinct singlet of the propargylic methylene group and the typical ethyl quartet/triplet pattern.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.38 – 7.45 | Multiplet (m) | 2H | Ar-H (ortho) | Deshielded by ring current.[1] |
| 7.25 – 7.32 | Multiplet (m) | 3H | Ar-H (meta/para) | Overlapping aromatic signals. |
| 3.68 | Singlet (s) | 2H | C≡C-CH ₂-N | Diagnostic Peak. Shifted downfield by the alkyne and nitrogen electronegativity. |
| 2.62 | Quartet (q, J = 7.2 Hz) | 4H | N-(CH ₂CH₃)₂ | Methylene protons of the ethyl group. |
| 1.13 | Triplet (t, J = 7.2 Hz) | 6H | N-(CH₂CH ₃)₂ | Methyl protons of the ethyl group. |
Technical Note: The propargylic protons at 3.68 ppm are the primary indicator of successful Mannich coupling. If the starting material (phenylacetylene) remains, a diagnostic alkyne proton triplet would be visible at ~3.1 ppm.
¹³C NMR (100 MHz, CDCl₃)
The carbon spectrum confirms the internal alkyne structure.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| 131.7, 128.3, 127.9 | Aromatic C-H | Typical phenyl pattern.[1] |
| 123.4 | Aromatic C-q | Quaternary ipso-carbon. |
| 85.5 | C ≡C-Ph | Internal alkyne carbon (shielded by conjugation). |
| 83.8 | C≡C -CH₂ | Internal alkyne carbon (propargylic side). |
| 41.5 | C≡C-C H₂-N | Propargylic carbon.[1] |
| 47.2 | N-C H₂-CH₃ | Ethyl methylene.[1] |
| 12.5 | N-CH₂-C H₃ | Ethyl methyl.[1] |
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the lack of a terminal alkyne C-H stretch (usually ~3300 cm⁻¹) and the presence of a weak internal alkyne stretch.[1]
-
2970, 2935 cm⁻¹: Aliphatic C-H stretching (Ethyl groups).
-
2230 – 2250 cm⁻¹ (Weak): Internal C≡C stretching. Note: In symmetric or pseudo-symmetric internal alkynes, this band can be very weak or silent due to a small change in dipole moment.[1]
-
1598, 1490 cm⁻¹: Aromatic ring skeletal vibrations.
-
1380 cm⁻¹: C-N stretching / CH₃ bending.
-
690, 755 cm⁻¹: Monosubstituted benzene ring (out-of-plane bending).[1]
Mass Spectrometry (EI-MS)
The fragmentation pattern under Electron Ionization (70 eV) is driven by the stability of the propargylic/benzylic systems and the nitrogen lone pair.[1]
Primary Ionization: Molecular Ion [M]⁺ at m/z 187.
Fragmentation Logic:
-
α-Cleavage: Loss of a methyl radical from the ethyl group is possible but less favored than cleavage adjacent to the nitrogen.[1]
-
Tropylium Formation: The phenyl-propargylic system often rearranges to form stable aromatic cations.[1]
-
McLafferty-type Rearrangements: Loss of C₂H₄ from the diethylamino group.[1]
Figure 2: Proposed fragmentation pathway for 3-Diethylamino-1-phenylpropyne under EI-MS conditions.
Quality Control & Impurity Profiling
When characterizing synthesized material, researchers must distinguish the target from common byproducts.
-
Glaser Coupling Product (1,4-Diphenylbuta-1,3-diyne):
-
Origin: Oxidative homocoupling of phenylacetylene if O₂ is present.
-
Detection: High melting solid (vs. liquid product).[1] Appearance of two distinct alkyne carbons in ¹³C NMR but no aliphatic amine signals .
-
-
Unreacted Phenylacetylene:
-
Detection: Terminal alkyne proton triplet at ~3.1 ppm in ¹H NMR.
-
-
Paraformaldehyde Oligomers:
-
Detection: Broad singlet ~4.6–4.8 ppm in ¹H NMR if workup was insufficient.
-
Experimental Protocol: Sample Preparation for NMR
To reproduce the data cited above, follow this standard operating procedure (SOP):
-
Solvent Selection: Use Chloroform-d (CDCl₃) containing 0.03% TMS as an internal standard.[1] The compound is sufficiently lipophilic.
-
Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent. High concentrations may cause peak broadening in the amine region due to intermolecular hydrogen bonding or exchange, though this is less pronounced in tertiary amines.
-
Acquisition:
-
Run ¹H NMR with a standard 30° pulse angle and a 2-second relaxation delay.
-
Ensure the spectral width covers -2 to 12 ppm.[1]
-
References
-
Sharifi, A., Mirzaei, M., & Naimi-Jamal, M. R. (2007).[1] "A solvent-free method for the synthesis of propargylamines."[1] Journal of Chemical Research, 2007(2), 129–132. Link
-
NIST Mass Spectrometry Data Center.[6][7] "3-Diethylamino-1-phenylpropyne."[1][2][3][6][7] NIST Chemistry WebBook, SRD 69. Link
-
ChemicalBook. "3-Diethylamino-1-phenylpropyne Product Properties."[1][2] Link
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- 1. Dietylaminopropin | C7H13N | CID 20010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-DIETHYLAMINO-1-PHENYLPROPYNE synthesis - chemicalbook [chemicalbook.com]
- 3. 3-DIETHYLAMINO-1-PHENYLPROPYNE | 22396-72-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 6. 3-Diethylamino-1-phenylpropyne [webbook.nist.gov]
- 7. 3-Diethylamino-1-phenylpropyne [webbook.nist.gov]
